Product packaging for Oxireno[h]quinoline(Cat. No.:CAS No. 110799-51-4)

Oxireno[h]quinoline

Cat. No.: B562124
CAS No.: 110799-51-4
M. Wt: 143.145
InChI Key: QIKOQVVWQLHLDC-UHFFFAOYSA-N
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Description

Oxireno[h]quinoline (CAS: Not Assigned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO B562124 Oxireno[h]quinoline CAS No. 110799-51-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110799-51-4

Molecular Formula

C9H5NO

Molecular Weight

143.145

IUPAC Name

oxireno[2,3-h]quinoline

InChI

InChI=1S/C9H5NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5H

InChI Key

QIKOQVVWQLHLDC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(O3)C=C2)N=C1

Synonyms

Oxireno[h]quinoline(9CI)

Origin of Product

United States

Synthetic Methodologies for Oxireno H Quinoline and Analogous Quinoline Scaffolds

Strategies for Quinoline (B57606) Scaffold Construction Preceding Epoxidation

Conrad-Limpach and Knorr Syntheses: Regioselectivity and Yield Optimization

Transition-Metal-Catalyzed and Organocatalytic Quinoline Synthesis

Transition-metal catalysis and organocatalysis have revolutionized quinoline synthesis, enabling the construction of complex scaffolds with high efficiency and atom economy. These methods often involve direct functionalization of C–H bonds, aerobic oxidative processes, and photoredox catalysis.

C–H Bond Activation Strategies in Quinoline Formation

Direct C–H bond functionalization offers a streamlined approach to quinoline synthesis, circumventing the need for pre-functionalized starting materials organic-chemistry.orgconferenceproceedings.internationalnih.gov. Palladium catalysts are widely employed in C–H activation strategies, facilitating reactions such as the cyclization of benzamidines with terminal alkynes organic-chemistry.org and the annulation of o-iodo-anilines with propargyl alcohols organic-chemistry.org. Copper catalysis has also proven effective in C–H activation-mediated quinoline syntheses, including the coupling of 2-aminoaryl alcohols with ketones or nitriles mdpi.com. Rhodium and cobalt catalysts are instrumental in activating C–H bonds for quinoline ring construction, with examples including Rh(III)-catalyzed C(8)–H functionalization of quinolines conferenceproceedings.international and Co(III)-catalyzed C–H activation/cyclization of anilines with alkynes organic-chemistry.org. Silver-catalyzed reactions also contribute to quinoline construction through C–C bond formation mdpi.com.

Table 1: Selected Transition-Metal-Catalyzed Quinoline Synthesis Methods

MethodCatalyst(s)SubstratesKey ConditionsYields/ScopeReference
Pd-catalyzed C–H activation/cyclizationPd(II)Benzamidine, terminal alkynesPractical and high-yielding synthesisHigh organic-chemistry.org
Co(III)-catalyzed C–H activation/cyclizationCo(III)Anilines, alkynesDMSO as solvent and C1 building blockBroad range of privileged quinolines organic-chemistry.org
Cu-catalyzed aerobic oxidation cyclization of C(sp³)–H/C(sp²)-H bond functionalizationCopper2-vinylaniline or 2-arylaniline with 2-methylquinolineOxygen as oxidantGood to excellent mdpi.com
Pd-catalyzed annulationPalladiumo-iodo-anilines, propargyl alcoholsMild conditions, broad functional group toleranceBroad range of 2,4-disubstituted quinolines organic-chemistry.org
Pd-catalyzed intermolecular aerobic annulationPalladiumo-vinylanilines, alkynesMolecular oxygen, redox-neutral, no acids/bases/additivesHigh yield of quinoline derivatives organic-chemistry.org
Rh(III)-catalyzed C(8)–H functionalizationRh(III)QuinolinesNot specified in detailSite-selective functionalization conferenceproceedings.international
Aerobic Oxidative Cyclization and Dehydrogenation Protocols

Aerobic oxidative cyclization and dehydrogenation protocols offer environmentally benign pathways for quinoline synthesis, frequently employing molecular oxygen or air as the oxidant mdpi.comorganic-chemistry.org. Palladium catalysts, such as Pd(OAc)₂, facilitate aerobic oxidation and aromatization of anilines and alcohols mdpi.com. Copper catalysts are also utilized in one-pot aerobic oxidative cyclization reactions, including those involving C(sp³)–H/C(sp²)-H bond functionalization mdpi.com. Visible-light-mediated aerobic dehydrogenation, often catalyzed by titanium dioxide (TiO₂), provides a simple and eco-friendly method for quinoline synthesis organic-chemistry.org. Additionally, tandem reactions involving aerobic oxidative dehydrogenative coupling and aromatization have been reported using glycine (B1666218) esters and alkenes organic-chemistry.org. Palladium-catalyzed intermolecular aerobic annulation of o-vinylanilines and alkynes represents another significant strategy organic-chemistry.orgnih.gov.

Visible-Light-Mediated Photoredox Catalysis for Quinoline Synthesis

Visible-light-mediated photoredox catalysis has emerged as a potent methodology for quinoline synthesis, characterized by mild reaction conditions and high efficiency organic-chemistry.orgrsc.org. These transformations commonly employ photocatalysts such as iridium complexes, TiO₂, phenanthrenequinone (B147406) (PQ), or organic dyes like Eosin Y mdpi.comorganic-chemistry.orgconferenceproceedings.internationalnih.govacs.org. For instance, visible-light-excited phenanthrenequinone catalyzes the electrocyclization of 2-vinylarylimines to produce polysubstituted quinolines nih.gov. Ruthenium-catalyzed intramolecular N–N bond formation via visible light photoredox catalysis has been applied to the synthesis of indazolo[2,3-a]quinolines acs.orgnih.gov. Other notable approaches include photocatalytic aerobic oxidation/Povarov cyclization for quinoline-fused lactones acs.org and metal-free visible-light-induced cascade reactions mdpi.com. The use of blue LEDs is frequently observed in these protocols mdpi.comconferenceproceedings.international.

Table 2: Selected Visible-Light-Mediated Photoredox Catalysis for Quinoline Synthesis

MethodPhotocatalyst(s)Light SourceConditionsYields/ScopeReference
Visible-light-mediated aerobic dehydrogenationTiO₂Visible lightOxygen as oxidant, simple and environmentally friendlyVariety of substituted quinolines organic-chemistry.org
Visible-light-excited 9,10-phenanthrenequinone (PQ) catalyzed electrocyclization9,10-Phenanthrenequinone (PQ)Blue LEDsDCM, MgCO₃ additive, room temperatureUp to quantitative yields of 2,4-disubstituted quinolines nih.gov
Metal-free photoredox catalysis10-methyl-9,10-dihydroacridine (AcrH₂)Visible lightCascade annulation reactionGood mdpi.com
Visible-light-induced photocatalytic aerobic oxidation/Povarov cyclizationNot specified (visible-light-induced)Visible lightAerobic oxidation, Povarov cyclizationOne-step construction of quinoline-fused lactones acs.org
Ruthenium-catalyzed intramolecular N–N bond formationRuthenium complexVisible lightPhotoredox catalysisIndazolo[2,3-a]quinolines acs.orgnih.gov

Multicomponent Reaction (MCR) Approaches to Quinoline Core Diversity

Multicomponent reactions (MCRs) are highly efficient for constructing complex quinoline scaffolds in a single step, offering advantages in atom economy and diversity-oriented synthesis rsc.orgnih.govrsc.orgresearchgate.netresearchgate.netacs.orgtandfonline.com. Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully adapted for quinoline synthesis rsc.orgnih.govrsc.org. For instance, a Bi(OTf)₃-catalyzed MCR involving acetals, aromatic amines, and alkynes provides a straightforward route to quinolines researchgate.net. MCRs can also lead to fused quinoline systems, such as benzoxazino quinoline derivatives acs.org. The Ugi reaction, followed by Knoevenagel condensation or Corey–Chaykovsky epoxidation, has been employed to synthesize quinolin-2(1H)-ones and oxireno[2,3-c]quinolin-2(1aH,3H,7bH)-ones capes.gov.brresearchgate.net.

Table 3: Selected Multicomponent Reactions (MCRs) for Quinoline Synthesis

MethodCatalyst(s)ReactantsKey ConditionsScope/YieldsReference
MCR of acetals, aromatic amines, and alkynesBi(OTf)₃Acetals (or cyclic acetals), aromatic amines, alkynesAcetonitrile, reflux, 8 hGood yields researchgate.net
MCR involving arynes, quinolines, and aldehydesNot specifiedArynes, quinolines, aldehydesNot specified in detailBenzoxazino quinoline derivatives acs.org
Ugi/Corey–Chaykovsky epoxidation for oxireno[2,3-c]quinolin-2(1aH,3H,7bH)-onesNot specified2-acylanilines, aldehydes, (carboxymethyl)(dimethyl)sulfonium bromidesOne-pot, sequential Ugi/Corey–Chaykovsky epoxidationMultisubstituted products capes.gov.brresearchgate.net

Stereoselective and Regioselective Epoxidation of Quinoline Derivatives

The synthesis of oxireno[h]quinoline structures involves the formation of an oxirane ring fused to a quinoline scaffold. This typically entails the epoxidation of a pre-existing quinoline or dihydroquinoline precursor, aiming for stereoselective and regioselective formation of the epoxide moiety ontosight.ai. While specific protocols detailing the precise synthesis of "this compound" are not extensively detailed in the provided search results, general epoxidation strategies are applicable.

Epoxidizing Agents and Reaction Conditions for Oxirane Formation

The epoxidation of quinoline derivatives or their precursors can be achieved using a variety of epoxidizing agents and reaction conditions. Meta-chloroperbenzoic acid (mCPBA) is a common reagent for the epoxidation of alkenes and can be applied to dihydroquinoline precursors . The Corey–Chaykovsky reaction, utilizing sulfur ylides, represents another method for epoxidation that has been employed in the synthesis of oxireno[2,3-c]quinolin-2(1aH,3H,7bH)-ones capes.gov.brresearchgate.net. General epoxidation protocols often involve reagents such as hydrogen peroxide (H₂O₂) in the presence of catalysts (e.g., methyltrioxorhenium (MTO), manganese salts, or tungsten complexes) or organic catalysts organic-chemistry.org. The selection of the epoxidizing agent and reaction conditions is critical for achieving the desired regioselectivity and stereoselectivity, particularly when dealing with complex fused ring systems like quinolines. Result ontosight.ai broadly notes that the synthesis of oxireno(h)quinoline derivatives typically involves epoxidation reactions. Result researchgate.net describes the synthesis of quinoline derivatives via an epoxide ring opening reaction, underscoring the role of epoxides in the broader context of quinoline chemistry.

Table 4: Epoxidation Strategies for Quinoline Derivatives

MethodEpoxidizing Agent(s)Substrate(s)Key ConditionsOutcome/YieldsReference
Epoxidation of dihydroquinoline precursorsmeta-chloroperbenzoic acid (mCPBA)Dihydroquinoline precursorsStandard epoxidation conditionsFormation of epoxide, for high-purity crystals
Corey–Chaykovsky epoxidationSulfur ylides (Corey–Chaykovsky reagent)Precursors to oxireno[2,3-c]quinolinesPart of sequential reactionFormation of oxirane ring capes.gov.brresearchgate.net
General EpoxidationH₂O₂, Peroxy acids, Metal catalysts with oxidantsAlkenes, Dihydroquinoline precursorsVaried, depending on reagent and catalystEpoxides, potentially with stereoselectivity organic-chemistry.org

Compound List:

this compound

Benz(f)this compound

Oxireno[2,3-c]quinolin-2(1aH,3H,7bH)-one

Quinoline

Quinoxaline-2(1H)-one

Indazolo[2,3-a]quinoline

Quinoline-fused lactones

Quinolin-2(1H)-one

2-aminoquinoline (B145021)

Quinazoline

Asymmetric Induction in Oxirene (B85696) Ring Construction

Achieving enantioselectivity in the formation of the oxirene ring fused to the quinoline scaffold is crucial for accessing chirally pure compounds. While specific literature directly detailing asymmetric epoxidation of the this compound system might be nascent, general principles of asymmetric epoxidation can be applied. Methods such as the Sharpless asymmetric epoxidation, Jacobsen-Katsuki epoxidation, or organocatalytic approaches using chiral catalysts are potential avenues for introducing chirality during the oxirane ring formation onto a quinoline precursor. Research into chiral Brønsted base and hydrogen-donor catalysis has shown promise in asymmetric synthesis of related heterocyclic systems, suggesting applicability to quinoline-based epoxides nih.gov. The development of chiral catalysts, such as bifunctional quinoline-squaramide catalysts, for asymmetric synthesis of related fused ring systems highlights the ongoing advancements in this area nih.gov.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various strategies, ranging from one-pot procedures to more complex tandem reactions.

One-Pot and Sequential Synthetic Pathways

One-pot and sequential synthetic pathways offer efficient routes to construct the this compound core. For instance, a novel one-pot and divergent synthesis of multisubstituted quinolin-2(1H)-ones and oxireno[2,3-c]quinolin-2(1aH,3H,7bH)-ones has been reported, utilizing sequential Ugi/Knoevenagel condensation/hydrolysis and Ugi/Corey-Chaykovsky epoxidation reactions researchgate.netcapes.gov.brrsc.org. These methods often involve multi-component reactions where key fragments are assembled in a single operation or a series of operations without isolation of intermediates, thereby improving efficiency and reducing waste.

Tandem Reactions for Constructing Complex this compound Frameworks (e.g., Ugi/Corey-Chaykovsky Epoxidation)

Tandem reactions are powerful tools for building molecular complexity in a single synthetic operation. The Ugi reaction, a well-established multi-component reaction, can be coupled with the Corey-Chaykovsky epoxidation to construct complex this compound frameworks. A notable example is the sequential Ugi/Corey-Chaykovsky epoxidation reaction, which allows for the convergent synthesis of oxireno[2,3-c]quinolin-2(1aH,3H,7bH)-ones from readily available starting materials like 2-acylanilines, aldehydes, and sulfonium (B1226848) salts researchgate.netcapes.gov.brrsc.org. This approach leverages the strengths of both reactions to create intricate fused ring systems efficiently.

Ring-Opening Reactions of Oxirene Moieties within Quinoline Frameworks

The oxirene (epoxide) moiety within the this compound structure is a reactive functional group susceptible to ring-opening reactions, leading to diverse product scaffolds.

Nucleophilic Ring-Opening Pathways and Product Diversification

Epoxides are known to undergo regioselective and stereoselective ring-opening reactions with a variety of nucleophiles nih.govresearchgate.netresearcher.life. In the context of this compound, nucleophilic attack can occur at either of the carbons of the oxirane ring. Under basic conditions, nucleophiles typically attack the less substituted carbon via an SN2-like mechanism, leading to inversion of stereochemistry nih.govresearchgate.netlibretexts.org. Common nucleophiles include alcohols, amines, thiols, and carbanions, which can introduce diverse functional groups and expand the structural diversity of the resulting compounds. For instance, reactions with amines can yield vicinal amino alcohols, which are prevalent in many biologically active molecules researcher.life.

Acid-Catalyzed Ring Opening and Rearrangement Processes

Acid catalysis plays a significant role in the ring-opening of epoxides. Under acidic conditions, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack libretexts.org. The regioselectivity of acid-catalyzed opening of unsymmetrical epoxides often favors attack at the more substituted carbon, due to the stabilization of developing positive charge by adjacent substituents, resembling an SN1-like mechanism libretexts.orgmsu.edu. Furthermore, acid catalysis can also induce rearrangement reactions. For example, the Meinwald rearrangement, a known acid-catalyzed rearrangement of epoxides to carbonyl compounds, could potentially occur with this compound derivatives under specific acidic conditions mdpi.com. Such acid-catalyzed processes can lead to a range of products, including diols, halohydrins, and rearranged carbonyl compounds, depending on the reaction conditions and the nature of the nucleophile present. The formation of cationic intermediates under strong acidic conditions can lead to migration of substituents, forming aldehydes and ketones nih.gov.


Reaction Mechanisms and Mechanistic Investigations of Oxireno H Quinoline Systems

Elucidation of Detailed Mechanistic Pathways for Quinoline (B57606) Ring Formation

The synthesis of quinoline rings, often as part of the oxireno[h]quinoline framework, can proceed through various intricate mechanisms. These pathways are often influenced by the nature of the precursors and the catalytic systems employed.

Iminium Ion and Enol Tautomerization in Cyclization ProcessesIminium ions and enol tautomers are key intermediates in many heterocyclic syntheses, including those leading to quinolines. The formation of an iminium ion, often through the protonation of an imine, can activate adjacent positions for nucleophilic attack or cyclization. Similarly, enolization of carbonyl groups can provide nucleophilic enolates or enols that participate in ring-forming reactions. For example, the Combes quinoline synthesis involves the enamine formation followed by protonation and cyclizationiipseries.orgwikipedia.org. In the context of this compound, tautomerization processes involving iminium ions or enols could play a role in the cyclization steps leading to the quinoline core, particularly in reactions involving carbonyl compounds or their derivativesresearchgate.netlibretexts.orgpatsnap.comchemistrysteps.commdpi.com.

Mechanisms of Oxirene (B85696) Ring Formation from Quinoline Precursors

The oxirene (epoxide) moiety in this compound systems is typically formed through epoxidation reactions. Common methods involve the oxidation of a double bond within a quinoline precursor using oxidizing agents such as peroxy acids (e.g., m-CPBA) or other epoxidizing reagents. In some synthetic strategies, the oxirene ring might be formed via a Corey-Chaykovsky reaction, which utilizes sulfur ylides to epoxidize carbonyl compounds or α,β-unsaturated carbonyls capes.gov.br. The precise mechanism of oxirene formation would depend on the specific functional groups present in the quinoline precursor and the chosen epoxidation method.

Intramolecular Rearrangements and Cycloaddition Mechanisms involving this compound Intermediates

This compound intermediates can undergo various intramolecular rearrangements and cycloaddition reactions. Rearrangements, such as the Wagner-Meerwein or pinacol (B44631) rearrangements, involve the migration of groups to form more stable carbocation intermediates, though these are more commonly associated with carbocation chemistry nptel.ac.inlibretexts.org. In the context of this compound, rearrangements might involve the oxirane ring opening followed by cyclization or migration. Cycloaddition reactions, such as 1,3-dipolar cycloadditions, can also be involved, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring wikipedia.orgrsc.orguchicago.edu. If the this compound system itself or a precursor contains suitable functionalities, it could participate in such cycloadditions, leading to more complex fused ring systems. Photochemical cycloadditions involving quinolines have also been reported, often proceeding via triplet-triplet energy transfer and stepwise radical cycloaddition mechanisms nih.gov.

Structural Elucidation Methodologies for Oxireno H Quinoline Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural elucidation of Oxireno[h]quinoline compounds in solution. oxinst.com A combination of one-dimensional and multi-dimensional experiments is typically employed to assemble the complete structural puzzle.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Basic Structural Assignment

The initial step in the structural analysis of an this compound derivative involves the acquisition of one-dimensional ¹H and ¹³C NMR spectra. These experiments provide fundamental information about the electronic environment of each hydrogen and carbon atom in the molecule. tsijournals.com

¹H NMR spectra reveal the number of distinct proton environments and their multiplicities (singlet, doublet, triplet, etc.), which indicates the number of neighboring protons. The chemical shifts (δ) are indicative of the electronic environment, with protons on the aromatic quinoline (B57606) core appearing at lower field (downfield) compared to those on the aliphatic portions. Protons on the oxirene (B85696) (epoxide) ring are expected to have characteristic shifts that are crucial for confirming the presence of this moiety.

¹³C NMR spectra provide the number of unique carbon atoms. The chemical shifts of carbons in the aromatic quinoline system are typically found in the 120-150 ppm range, while the carbons of the epoxide ring would appear at a higher field (upfield). researchgate.net Quaternary carbons, those without any attached protons, are also readily identified.

¹⁵N NMR , while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable insights. The chemical shift of the nitrogen atom in the quinoline ring can confirm its electronic state and hybridization. Significant improvements in sensitivity for nitrogen NMR have been achieved through the use of cryogenic probe technology and inverse detection pulse programs like HSQC and HMBC. researchgate.net

Hypothetical ¹H and ¹³C NMR Data for this compound:

Atom Number¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
28.90 (dd)150.5
37.45 (dd)121.2
48.15 (d)136.0
4a-128.5
57.70 (d)127.8
67.55 (d)129.5
6a-127.0
7 (Oxirene)4.10 (d)52.5
8 (Oxirene)3.95 (d)50.8
8a-148.0
98.20 (d)129.8
107.65 (t)126.5
10a-145.5

Note: This data is representative and based on known values for quinoline and epoxide-containing heterocyclic compounds. Actual values may vary.

Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC, TOCSY) for Connectivity, Stereochemistry, and Conformation

While 1D NMR provides a list of ingredients, 2D NMR techniques reveal how they are connected and arranged in three-dimensional space. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would establish the connectivity of protons within the aromatic rings and show the coupling between the two protons on the oxirene ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOESY can confirm the cis or trans relationship of substituents on the oxirene ring relative to the rest of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. princeton.edu It is an essential tool for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. princeton.edu It is invaluable for piecing together the molecular skeleton, especially for connecting quaternary carbons to the rest of the structure. For this compound, HMBC would show correlations from the oxirene protons to the carbons of the quinoline core, confirming the fusion of the two ring systems. magritek.com

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. princeton.edu In the context of a substituted this compound, a TOCSY experiment could help to identify all the protons belonging to a particular substituent chain.

Application of Cryogenic Probes and High-Field Magnets for Enhanced Resolution

The structural elucidation of complex molecules like this compound benefits immensely from high-field NMR spectrometers (e.g., 600 MHz and above) and the use of cryogenic probes. nih.gov

High-Field Magnets: Increasing the magnetic field strength leads to greater separation of signals (dispersion) and higher sensitivity. nih.gov This is particularly important for complex aromatic systems like quinoline, where proton signals can be crowded in a narrow region of the spectrum. oxinst.com

Cryogenic Probes: These probes cool the detector coils and preamplifiers to very low temperatures (around 20 K), which dramatically reduces thermal noise and can increase the signal-to-noise ratio by a factor of three to four. researchgate.netsumitomo-chem.co.jp This enhancement is critical for performing experiments on small sample quantities or for detecting insensitive nuclei like ¹³C and ¹⁵N in a reasonable timeframe. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is used to determine the exact mass of the parent ion with very high precision (typically to four or five decimal places). mdpi.com This allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₉NO), HRMS would provide a measured mass that is unique to this specific combination of atoms, distinguishing it from other isomers or compounds with the same nominal mass. nih.gov

Example HRMS Data for this compound (C₁₃H₉NO):

ParameterValue
Molecular FormulaC₁₃H₉NO
Calculated Mass195.0684
Measured Mass (Hypothetical)195.0681
Mass Error (ppm)-1.5

Analysis of Fragmentation Pathways for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. This technique, known as tandem mass spectrometry (MS/MS), provides valuable structural information that complements NMR data. acs.org The fragmentation pattern is often characteristic of a particular class of compounds. For this compound, characteristic losses would be expected, such as the loss of CO from the epoxide ring or fragmentations characteristic of the quinoline core. researchgate.netresearchgate.net Analyzing these pathways helps to confirm the connectivity and the presence of specific functional groups. For instance, the fragmentation of aza-aromatic compounds often involves the loss of HCN or related nitrogen-containing fragments, which would be a key indicator for the quinoline moiety. nih.gov

Hypothetical Key Fragmentations for this compound in MS/MS:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInterpretation
196.07 [M+H]⁺168.07 [M+H-CO]⁺CO (28 Da)Loss of carbonyl group from epoxide ring rearrangement
196.07 [M+H]⁺169.08 [M+H-HCN]⁺HCN (27 Da)Characteristic loss from the quinoline ring
168.07140.08C₂H₂ (26 Da)Further fragmentation of the aromatic system

Hyphenated Techniques (e.g., LC-MS) for Purity Assessment

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the assessment of sample purity. ekb.eg Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone in this regard, offering both high-resolution separation and sensitive mass detection. rsc.org

For compounds like this compound, LC-MS serves a critical role. The liquid chromatography (LC) component, typically reversed-phase high-performance liquid chromatography (HPLC), separates the target compound from starting materials, byproducts, and degradation products. nih.gov The eluent is then introduced into the mass spectrometer (MS), which provides mass-to-charge ratio (m/z) data, enabling the confirmation of the molecular weight of the parent compound and the identification of impurities. samipubco.com

In the analysis of quinoline derivatives, LC-MS is routinely used to monitor reaction completion and confirm product identity. orientjchem.org For instance, in the synthesis of novel quinoline derivatives, LC-MS confirmed the formation of the target compounds by identifying their molecular ion peaks. orientjchem.orgekb.eg High-resolution mass spectrometry (HRMS) coupled with LC can provide exact mass measurements, allowing for the determination of the elemental composition with high confidence. mdpi.com

Table 1: Illustrative LC-MS Data for Characterization of Quinoline Derivatives Note: Data presented here are for representative quinoline derivatives, as specific experimental LC-MS data for the parent this compound is not readily available in published literature. This table demonstrates the typical application of the technique.

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass [M+H]⁺ (m/z)Reference
2-Chloro-6-methoxy-3-((4-methyl-1H-benzo[d]imidazol-2-ylthio)methyl)quinolineC₂₁H₁₇ClN₄OS408.08409.2 samipubco.com
Ethyl 2-((8-hydroxyquinolin-2-yl)methoxy)acetateC₁₄H₁₃NO₄259.08260.1 orientjchem.org
2-Amino-5,6-dihydro-8-methoxy-4-phenylbenzo[h]quinoline-3-carbonitrileC₂₃H₂₁N₃O327.15327.0 bioline.org.br

This technique is crucial for ensuring that a sample is of sufficient purity for subsequent, more detailed structural analyses like NMR or X-ray crystallography.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing methods like Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. These vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them, making this technique exceptionally useful for identifying the functional groups present in a molecule. mdpi.com

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is a fundamental tool for the characterization of organic compounds. mdpi.com By measuring the absorption of infrared radiation, an IR spectrum is generated that reveals the presence of specific functional groups. For an this compound compound, IR spectroscopy would be used to confirm the presence of key structural features, including the C-H bonds of the aromatic system, the C=N and C=C bonds of the quinoline ring, and, critically, the C-O-C stretching vibrations characteristic of the oxirane ring.

In studies of various quinoline and benzo[h]quinoline (B1196314) derivatives, IR spectroscopy is consistently used to confirm their structural integrity. ekb.egsamipubco.combioline.org.br The spectra provide direct evidence for the presence of specific substituents and functional groups introduced during synthesis. For example, the characterization of 2-amino-benzo[h]quinoline-3-carbonitrile derivatives showed distinct absorption bands for the amino (NH₂) and cyano (C≡N) groups. bioline.org.br Similarly, the IR spectra of other derivatives have been used to identify carbonyl (C=O), ether (C-O), and nitro (NO₂) functionalities. ekb.egresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups Relevant to this compound and its Derivatives Note: This table is a generalized representation based on data from various quinoline derivatives. The exact position of the bands for this compound would need to be determined experimentally.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Aromatic C-HStretching3100 - 3000 samipubco.com
C=N (in quinoline ring)Stretching~1625 bioline.org.br
C=C (aromatic)Stretching1600 - 1450 samipubco.com
C-O-C (oxirane/epoxide)Asymmetric Stretching~1250 fiveable.me
C-O (ether linkage)Stretching1300 - 1200 mdpi.com
C-ClStretching~750 samipubco.com
NH₂Stretching3500 - 3300 bioline.org.br
C≡NStretching~2200 bioline.org.br

The presence of bands in the ~1250 cm⁻¹ region, corresponding to the C-O-C stretching of the epoxide ring, would be a key diagnostic feature in the IR spectrum of this compound. fiveable.me

X-ray Crystallography and Micro-Electron Diffraction (MicroED)

While spectroscopic methods provide invaluable information about functional groups and connectivity, diffraction techniques offer the most unambiguous and detailed three-dimensional structural information.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a molecule in the solid state. wikipedia.org This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. ajchem-a.com The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.org

For complex heterocyclic systems like benzo[h]quinoline derivatives, single-crystal X-ray analysis provides irrefutable proof of structure, including relative and absolute stereochemistry. mdpi.comrsc.org Several studies on benzo[h]quinoline derivatives have successfully employed this technique to confirm their molecular structures unambiguously. mdpi.combioline.org.br For instance, the crystal structure of a 2-amino-5,6-dihydro-8-methoxy-4-phenylbenzo[h]quinoline-3-carbonitrile derivative was determined, confirming the connectivity and spatial arrangement of the atoms. bioline.org.br

Table 3: Illustrative Crystallographic Data for a Benzo[h]quinoline Derivative Note: This data is for 2-amino-5,6-dihydro-8-methoxy-4-phenylbenzo[h]quinoline-3-carbonitrile (Compound 2 in the reference), as crystallographic data for the parent this compound is not available.

ParameterValue
Chemical FormulaC₂₃H₂₁N₃O
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.0792 (5)
b (Å)10.3756 (6)
c (Å)11.2319 (7)
α (°)67.436 (2)
β (°)68.270 (2)
γ (°)88.086 (2)
Volume (ų)903.96 (9)
Z (molecules/unit cell)2
Source: bioline.org.br

Obtaining a single crystal of sufficient size and quality is the primary prerequisite for this powerful technique.

MicroED for Microcrystalline Sample Analysis

A significant challenge in structural chemistry is the inability to grow single crystals large enough for X-ray diffraction. Micro-Electron Diffraction (MicroED) has emerged as a revolutionary technique to overcome this limitation. nih.gov MicroED is a cryo-electron microscopy (cryo-EM) method that can determine atomic-resolution structures from nanocrystals, which are orders of magnitude smaller than those required for X-ray methods. nih.govucla.edu

This technique is particularly valuable for analyzing complex organic molecules and pharmaceutical compounds that yield only microcrystalline powders. rigaku.comchemrxiv.org The process involves collecting electron diffraction data from continuously rotated nanocrystals. ucla.edu Because electrons interact much more strongly with matter than X-rays, high-quality diffraction data can be obtained from extremely small crystals. chemistryworld.com

While no specific MicroED studies on this compound have been reported, the technique's proven success with other complex organic molecules, including macrocycles and drug compounds directly from powder formulations, demonstrates its immense potential. nih.gov If this compound were to prove difficult to crystallize into larger single crystals, MicroED would be the ideal method to attempt its solid-state structure determination. It can provide definitive structural information from impure or imperfectly crystalline powders, which is often the case in early-stage synthesis and discovery. rigaku.com

Integrated Spectroscopic and Diffraction Approaches for Comprehensive Structure Determination

The most robust and reliable structural elucidation of a novel compound like this compound is achieved not by a single technique, but by the integration of multiple spectroscopic and diffraction methods. mdpi.com This integrated approach allows for cross-validation of data and provides a complete picture of the molecule's identity, purity, and three-dimensional architecture. nih.gov

A typical workflow would begin with LC-MS to confirm the molecular weight and assess the purity of the synthesized compound. samipubco.com Once a pure sample is obtained, IR and NMR spectroscopy are employed. IR spectroscopy confirms the presence of the expected functional groups (e.g., the oxirane ring), while detailed 1D and 2D NMR experiments (like ¹H, ¹³C, COSY, HSQC, HMBC) establish the carbon-hydrogen framework and the precise connectivity of all atoms in the molecule. mdpi.com

Finally, to determine the exact three-dimensional structure, including bond lengths, angles, and stereochemistry, a diffraction method is used. If suitable single crystals can be grown, X-ray crystallography provides the definitive solid-state structure. bioline.org.br If not, MicroED offers a powerful alternative for analyzing microcrystalline material. nih.gov The combination of these techniques ensures that the proposed structure is not only consistent with all available data but is unequivocally proven. mdpi.com

Theoretical and Computational Studies on Oxireno H Quinoline Systems

Quantum Chemical Calculations

Quantum chemical methods are indispensable tools for analyzing the electronic structure and predicting the properties of molecules. These methods are based on solving the Schrödinger equation, either approximately or exactly, to obtain information about molecular orbitals, energies, and other electronic properties.

Density Functional Theory (DFT) has emerged as a powerful and widely adopted method for studying molecular electronic structures due to its favorable balance between accuracy and computational cost. DFT methods allow for the calculation of various properties essential for understanding molecular behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's stability and its susceptibility to electrophilic or nucleophilic attack. A smaller HOMO-LUMO gap generally signifies higher reactivity and a greater tendency for electron transfer.

Conceptual DFT (CDFT) provides a framework for calculating reactivity indices such as chemical hardness, softness, electronegativity, and electrophilicity. These indices offer quantitative measures of a molecule's propensity to undergo specific chemical transformations. For Oxireno[h]quinoline, CDFT analysis would reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-deficient (electrophilic), guiding predictions of its reaction pathways. For instance, studies on related quinoline (B57606) derivatives have shown that CDFT reactivity indices effectively explain observed reactivity and regioselectivity in reactions mdpi.com.

Understanding reaction mechanisms often requires the calculation of activation energies. DFT can be employed to model transition states for specific reaction steps and compute the Gibbs free energy of activation. This value provides a quantitative measure of the energy barrier that must be overcome for a reaction to proceed. By calculating these barriers for different proposed pathways, the most kinetically favored mechanism can be identified. Studies on related systems have utilized DFT to determine activation energies for key reaction steps, providing detailed insights into reaction mechanisms nih.govresearchgate.netresearchgate.net.

DFT is highly effective in predicting spectroscopic parameters, which are vital for experimental characterization and structure elucidation. Specifically, ¹³C NMR chemical shifts can be accurately predicted using DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are crucial for confirming the structure of synthesized this compound derivatives by comparing calculated spectra with experimental data. Benchmarking studies have shown that specific DFT functionals and basis sets, such as B3LYP-D3/6-311G(d,p) for geometry optimization and ωB97X-D/def2-SVP for chemical shift prediction, offer high accuracy mdpi.comnih.govresearchgate.netmdpi.com.

Table 1: Typical DFT Calculation Parameters for Spectroscopic Prediction

ParameterMethod/FunctionalBasis SetNotes
Geometry OptimizationB3LYP, PBE0, etc.6-31G(d,p), cc-pVTZStandard for optimizing molecular structures.
NMR Chemical ShiftsGIAO-DFT6-311++G(2d,p)Used in conjunction with optimized geometries for accurate shifts.
Electronic StructureDFT (various)VariesFor HOMO-LUMO, reactivity indices.
Reaction BarriersDFTVariesFor transition state calculations.

For larger or more complex molecular systems where computationally intensive ab initio or high-level DFT calculations might be prohibitive, semi-empirical molecular orbital methods offer a viable alternative. These methods simplify the quantum mechanical calculations by introducing approximations and parameterizations derived from experimental data. Methods like AM1, PM3, MNDO, and more recent ones like OMx or RM1 provide reasonable accuracy for geometry optimization, electronic properties, and reaction pathway analysis at a significantly reduced computational cost scispace.comscielo.brresearchgate.netnih.gov. They are particularly useful for exploring conformational space or performing initial screening of a large number of related compounds.

Ab initio methods, such as Coupled Cluster (CC) theory (e.g., CCSD(T)) and configuration interaction (CI) methods, provide highly accurate calculations by systematically building up the solution from fundamental quantum mechanical principles without empirical parameterization. These methods are essential for obtaining highly accurate thermochemical data, reaction energies, and precise electronic structures when computational resources permit. Extrapolated ab initio methods, like the High-Accuracy Extrapolated Ab initio Thermochemistry (HEAT) protocol, aim to achieve chemical accuracy (within 1 kcal/mol) or better for properties like enthalpies of formation elte.huosti.govelte.huresearchgate.netcecam.org. While computationally demanding, these methods serve as benchmarks for validating less rigorous approaches and for studying systems where extreme accuracy is paramount.

Compound List:

this compound

Quinoline

Benz(f)oxireno(h)quinoline, 1a,9b-dihydro-

10-hydroxybenzo[h]quinoline (B48255) (HBQ)

Benzo[h]quinoline-2-methylresorcinol complex

Quinolone (QNOL)

Cinnoline (CNOL)

Quinazoline (QNAZ)

Quinoxaline (QNOX)

Calculation of Gibbs Free Energy of Activation for Reaction Steps

Semi-Empirical Molecular Orbital Methods for Large Systems

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for dissecting the intricate pathways of chemical reactions involving this compound systems. By simulating the energy landscape and identifying key intermediates and transition states, researchers can gain a deep understanding of how these reactions proceed.

Identification and Characterization of Transition States

Transition states (TSs) represent the highest energy point along a reaction pathway, signifying the molecular configuration at the moment of bond breaking and formation. Computational methods, such as Density Functional Theory (DFT), are routinely employed to locate and characterize these ephemeral structures. For quinoline derivatives, studies have identified specific transition states associated with various reactions, such as hydroxyl radical addition nih.gov or SN2 reactions sciforum.netresearchgate.netfossee.in. The identification of transition states is crucial for determining activation energies and understanding reaction kinetics. For instance, DFT calculations can pinpoint saddle points on the potential energy surface, which correspond to transition states, often characterized by one imaginary vibrational frequency fossee.in.

Mapping of Potential Energy Surfaces and Reaction Pathways

A comprehensive understanding of a reaction mechanism requires mapping the entire potential energy surface (PES). This involves calculating the energy of the molecular system for a wide range of configurations, allowing for the visualization of reaction pathways, identification of stable intermediates, and determination of the lowest energy routes between reactants and products researchgate.netlibretexts.orgnih.govarxiv.orgaps.org. For quinoline systems, PES calculations have been used to explore fragmentation mechanisms researchgate.net and reaction pathways, such as those involving hydroxyl radical attack nih.gov or SN2 reactions sciforum.netresearchgate.net. These maps provide a detailed energetic profile, crucial for predicting reaction outcomes and optimizing conditions.

Modeling Solvent Effects on Reaction Energetics and Mechanisms

Solvent molecules can significantly influence reaction rates, mechanisms, and energetics by interacting with reactants, intermediates, and transition states. Computational methods, including implicit solvent models like the Polarizable Continuum Model (PCM) sciforum.netresearchgate.net, are used to incorporate these effects. Studies on quinoline derivatives have demonstrated that solvent polarity can alter reaction rates sciforum.netresearchgate.net and influence the proton transfer equilibrium in related systems researchgate.net. For example, solvent effects can lower activation barriers, making reactions effectively barrierless in solution, or stabilize specific conformations, thereby directing the reaction pathway nih.gov.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time, offering insights into conformational flexibility, stability, and intermolecular interactions. These simulations track the trajectories of atoms and molecules based on classical mechanics, allowing for the analysis of how systems evolve.

For quinoline derivatives, MD simulations have been extensively used to:

  • Conformational Analysis : Determine the preferred conformations of molecules in different environments nih.govmdpi.comuantwerpen.be. For example, studies on quinoline derivatives as protease inhibitors included MD simulations to analyze conformational stability nih.govresearchgate.net.
  • Intermolecular Interactions : Investigate how molecules interact with each other or with biological targets, such as proteins or DNA nih.govmdpi.commalariaworld.orgnih.govmdpi.commdpi.comresearchgate.neteurjchem.comnih.gov. These simulations can reveal the nature and strength of hydrogen bonds, van der Waals forces, and π-π interactions, which are critical for molecular recognition and binding affinity. For instance, MD simulations have been used to study hydrogen bonding in benzo[h]quinoline (B1196314) systems nih.govmdpi.commdpi.com and to assess the binding of quinoline derivatives to enzymes nih.govmdpi.commalariaworld.orgresearchgate.neteurjchem.comnih.gov.
  • The analysis of trajectories from MD simulations often involves calculating metrics like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions nih.govmdpi.com.

    Computational Approaches to Chirality and Stereoisomerism in this compound Architectures

    Chirality and stereoisomerism are fundamental aspects of molecular structure that significantly influence biological activity and material properties. Computational methods are vital for predicting and assigning the absolute configuration of chiral molecules.

    Techniques such as Density Functional Theory (DFT) are commonly used to calculate electronic circular dichroism (ECD) spectra, which can then be compared with experimental data to determine absolute configurations frontiersin.orgnih.govcam.ac.ukacs.org. Other computational approaches for chirality include:

  • NMR Chemical Shift Analysis : Comparing calculated and experimental NMR chemical shifts can help in assigning configurations frontiersin.org.
  • DP4 and DP4+ Methods : These statistical methods are used to assess the agreement between calculated and experimental NMR data for different stereoisomers frontiersin.org.
  • Conformational Searching : Identifying all possible low-energy conformers of a chiral molecule is essential before performing stereochemical analysis uantwerpen.be.
  • While specific studies on the chirality of this compound were not found, these methods are standard for analyzing chiral fused ring systems.

    Mechanistic Investigations of Oxireno H Quinoline Interactions at a Molecular and Biochemical Level

    Molecular Basis of Interactions with Biological Macromolecules

    The interaction of Oxireno[h]quinoline with biological macromolecules would likely stem from the reactivity of its oxirene (B85696) ring and the physicochemical properties of the quinoline (B57606) system.

    Epoxides, including oxirenes, are inherently reactive electrophilic species due to the strained three-membered ring. This strain makes them susceptible to nucleophilic attack. In biological systems, nucleophilic residues present in proteins (e.g., thiols of cysteine, amines of lysine, hydroxyls of serine or threonine) and nucleic acids (e.g., nitrogen atoms in DNA bases) can react with the oxirene ring, leading to the formation of covalent adducts nih.govualberta.canih.gov.

    The mechanism typically involves the opening of the oxirene ring by a nucleophilic attack. This process can lead to irreversible binding to the target macromolecule. The specific site and extent of adduct formation would depend on the electronic and steric environment of the oxirene ring, as well as the accessibility and nucleophilicity of the biological target's residues. For instance, quinoline-based compounds with electrophilic groups have been noted to form covalent DNA adducts nih.govresearchgate.net.

    The quinoline moiety, being an aromatic heterocyclic system, can engage in various non-covalent interactions with biological targets. These include:

    Hydrogen Bonding : The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Additionally, if substituents are present, they can provide hydrogen bond donors or acceptors mdpi.comresearchgate.netmdpi.com.

    π-π Stacking : The aromatic nature of the quinoline system allows for π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, tryptophan) in proteins or with the bases in nucleic acids researchgate.netmdpi.comresearchgate.netresearchgate.net.

    Hydrophobic Interactions : The relatively nonpolar nature of the fused ring system can lead to hydrophobic interactions with nonpolar regions of proteins or nucleic acids mdpi.comnih.gov.

    These non-covalent interactions are crucial for initial molecular recognition and can orient the molecule for potential covalent modification or influence its biological activity through allosteric or orthosteric binding.

    Covalent Adduct Formation through Oxirene Ring Reactivity

    Modulation of Biochemical Pathways through Specific Molecular Recognition

    While direct evidence for this compound's specific impact on the listed pathways is limited, general mechanisms associated with quinoline derivatives and reactive epoxides can be discussed.

    Quinoline derivatives are known to interact with a variety of enzymes, often acting as inhibitors or modulators. The specific targets mentioned (Topoisomerases, Epidermal Growth Factor Receptor (EGFR), Catechol-O-methyltransferase (COMT), Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B)) are all critical in various cellular processes.

    Enzyme Inhibition : Quinoline scaffolds are recognized for their ability to inhibit enzymes like topoisomerases and kinases arabjchem.orgekb.egnih.gov. The oxirene ring's reactivity could also contribute to irreversible inhibition through covalent modification of active site residues, as seen with other epoxides nih.govualberta.ca.

    Receptor Modulation : Compounds with quinoline structures have been investigated for their effects on receptors like the Epidermal Growth Factor Receptor (EGFR) nih.gov. The precise mode of action (allosteric vs. orthosteric) would depend on the specific binding site and the conformational changes induced.

    Due to the lack of specific studies on this compound with these particular enzymes in the provided search results, detailed mechanistic insights into its allosteric or orthosteric modulation remain speculative.

    Plasmodium falciparum, the parasite responsible for severe malaria, detoxifies heme, a byproduct of hemoglobin digestion, by polymerizing it into hemozoin. Antimalarial drugs often target this process nih.govbiorxiv.orgresearchgate.netnih.gov. Quinoline-based drugs like chloroquine (B1663885) are known to interfere with hemozoin formation, leading to toxic accumulation of free heme within the parasite.

    While no direct studies link this compound to Plasmodium falciparum heme detoxification, the quinoline core is a common feature in antimalarial agents. If this compound were to accumulate in the parasite's digestive vacuole, it could potentially interfere with heme polymerization through mechanisms similar to other quinoline derivatives, perhaps by binding to heme or the growing hemozoin crystals. The oxirene moiety's reactivity might also play a role, though its specific interaction with heme or the detoxification machinery is not detailed.

    Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical cofactor for cellular energy metabolism, particularly in oxidative phosphorylation, and is also a substrate for enzymes like PARP (Poly(ADP-ribose) polymerase) involved in DNA repair nih.govplos.orgembopress.orgplos.org. NAD+ depletion can severely impact cellular energy production and survival.

    While direct evidence for this compound causing NAD+ depletion is absent, related compounds or metabolites could potentially influence this pathway. For example, compounds that induce significant DNA damage can lead to increased PARP activity, consuming NAD+ nih.govplos.orgplos.org. Similarly, certain metabolic shifts or cellular stresses can alter NAD+ levels. If this compound or its metabolites induce cellular stress or DNA damage, they could indirectly contribute to NAD+ depletion. However, specific data linking this compound to these processes is not available.

    Mechanistic Disruption of Heme Detoxification Processes (e.g., in Plasmodium falciparum)

    Structural Determinants of Molecular Interaction Specificity

    The precise three-dimensional arrangement and electronic properties of this compound derivatives are critical in dictating their specific interactions with biomacromolecules. Understanding these structural determinants is key to rational drug design and the development of selective biological probes.

    Influence of Substituent Effects on Binding Affinity and Selectivity

    The introduction of various substituents onto the this compound scaffold can significantly modulate its binding affinity and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are paramount in elucidating these effects. For instance, electron-donating groups at certain positions might enhance pi-stacking interactions with aromatic residues in a protein binding pocket, thereby increasing affinity. Conversely, sterically bulky substituents could either improve selectivity by preventing binding to off-target proteins or hinder binding altogether if they clash with the active site.

    Research has explored how modifications to the quinoline moiety, as well as the oxirane ring, impact interaction profiles. For example, studies on related fused heterocyclic systems indicate that halogen substituents can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding energy and selectivity. Similarly, the presence of polar groups, such as hydroxyl or amine functionalities, can facilitate hydrogen bonding, further refining the specificity of interaction with complementary residues in biomacromolecules.

    Table 1: Illustrative Impact of Substituents on this compound Derivative Binding Affinity

    Substituent Position (Hypothetical)Substituent TypeTarget Class (Example)Relative Binding Affinity (vs. Unsubstituted)Selectivity Ratio (Target A/Target B)Notes on Interaction Mechanism
    C-7-FKinase InhibitorsIncreasedImprovedHalogen bonding, lipophilic interactions
    C-5-OHReceptor AgonistsModerate IncreaseUnchangedHydrogen bonding
    N-1 (if applicable)-CH3Enzyme InhibitorsSlight DecreaseDecreasedSteric hindrance
    Oxirane Ring (e.g., C-2)-CH3Protease InhibitorsSignificant IncreaseHighly ImprovedEnhanced hydrophobic pocket fit

    Note: This table presents illustrative findings based on general principles of SAR for fused heterocycles. Specific data for this compound would be derived from experimental studies.

    Stereochemical Aspects of Ligand-Biomacromolecule Recognition

    The three-dimensional structure of this compound derivatives, particularly if they possess chiral centers, plays a crucial role in their recognition by biological macromolecules. Enantiomers, which are non-superimposable mirror images, can exhibit vastly different binding affinities and biological activities due to the chiral nature of most biological targets, such as enzyme active sites and receptor binding pockets.

    Investigations into the stereochemical aspects of this compound interactions would typically involve the synthesis and evaluation of individual enantiomers. For instance, one enantiomer might fit snugly into a chiral binding site, forming optimal van der Waals contacts and hydrogen bonds, leading to high affinity. The other enantiomer, due to its different spatial orientation, might experience steric clashes or fail to form key interactions, resulting in significantly lower affinity or even complete lack of binding. This enantioselectivity is a cornerstone of modern medicinal chemistry and chemical biology, enabling the design of highly specific therapeutic agents and probes.

    Studies often employ techniques such as chiral chromatography for separation and then assess the binding of each enantiomer to the target biomolecule using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The differential binding constants (Kd) or inhibition constants (Ki) obtained provide quantitative measures of enantioselectivity.

    Table 2: Hypothetical Enantioselective Binding of this compound Derivatives

    Compound IDStereochemistryTarget ProteinBinding Affinity (Kd, nM)Selectivity (Enantiomer 1/Enantiomer 2)
    OXQ-A1(R)-enantiomerTarget X50100x
    OXQ-A2(S)-enantiomerTarget X5000
    OXQ-B1(R)-enantiomerTarget Y2505x
    OXQ-B2(S)-enantiomerTarget Y1250

    Note: This table illustrates potential findings from stereochemical studies. Specific data would depend on experimental results for this compound derivatives.

    Design and Elucidation of this compound-Based Molecular Probes for Biological System Interrogation

    The unique structural and electronic properties of the this compound scaffold make it a promising candidate for the development of molecular probes designed to interrogate biological systems. These probes can be engineered to report on specific cellular events, target engagement, or enzyme activity, thereby providing valuable insights into complex biological pathways.

    The design of this compound-based probes often involves conjugating the core scaffold with reporter groups, such as fluorophores, affinity tags, or reactive moieties. For example, a fluorescently labeled this compound derivative could be synthesized to visualize the localization or concentration of a specific protein within a cell. If the this compound moiety acts as an inhibitor or binder to a target, its fluorescence would allow researchers to track target engagement in real-time.

    Alternatively, this compound derivatives can be designed as affinity probes. By incorporating a photoactivatable cross-linking group, these probes can covalently label their target proteins upon UV irradiation. Subsequent proteomic analysis, such as mass spectrometry, can then identify the specific biomolecules that the probe interacts with, providing a powerful tool for target identification and validation. The elucidation of probe mechanisms involves confirming that the probe's activity is indeed mediated by the this compound core and that the reporter group provides a faithful signal.

    Research efforts focus on creating probes with high specificity, appropriate photophysical properties (for fluorescent probes), and suitable stability within biological environments. The ability to tune the this compound structure through synthetic modifications (as discussed in Section 6.3) is crucial for optimizing probe performance.

    Table 3: Potential this compound-Based Molecular Probes and Their Applications

    Probe Name (Hypothetical)This compound Derivative CoreReporter/Functional GroupBiological Target/System InterrogatedApplication/Mechanism
    FluoroOxQ-1Substituted this compoundBODIPY FluorophoreSpecific Enzyme (e.g., Kinase)Fluorescent imaging, enzyme activity monitoring
    AffinityOxQ-2Functionalized this compoundBiotin Tag + Photo-crosslinkerProtein-Protein Interaction PartnersTarget identification, pull-down assays
    CytoOxQ-3This compound derivativeCyanine DyeCellular Localization, Membrane PotentialLive-cell imaging, membrane studies

    Note: This table outlines hypothetical probe designs. Actual probes would be based on specific research findings and experimental validation.

    Compound List:

    this compound

    Organic Synthesis Applications of Oxireno H Quinoline As Intermediates

    Utilization in the Construction of Complex Polycyclic Heterocyclic Systems

    The fused oxirene-quinoline framework is amenable to reactions that expand or modify the ring system, leading to the formation of more complex polycyclic heterocycles. The strained oxirane ring can act as an electrophilic site, readily reacting with nucleophiles. This reactivity can be exploited to introduce new rings or functional groups, thereby building larger, fused systems. For instance, intramolecular cyclization reactions initiated by nucleophilic attack on the epoxide, followed by further transformations, can lead to novel polycyclic scaffolds that are difficult to access through other synthetic routes. Research into related fused systems, such as those involving oxepines fused to quinolines, demonstrates the principle of using such fused rings to create complex polycyclic structures, often through cascade reactions or cyclization strategies researchgate.netrsc.org. The precise fusion point, indicated by "[h]", dictates the specific connectivity and subsequent reactivity, influencing the types of polycyclic systems that can be efficiently synthesized.

    Derivatization for Enhanced Reactivity or Specific Molecular Recognition Properties

    The quinoline (B57606) moiety within oxireno[h]quinoline offers multiple sites for derivatization, allowing chemists to tune the compound's reactivity and introduce specific molecular recognition properties. Substituents on the quinoline ring can influence the electronic and steric environment around the fused oxirene (B85696), thereby modulating its reactivity in subsequent synthetic steps. Furthermore, functionalization of the quinoline nitrogen or aromatic rings can introduce sites for targeted interactions, such as hydrogen bonding or π-π stacking, which are crucial for molecular recognition. For example, modifications to the quinoline core could enhance its affinity for specific biological targets or facilitate its incorporation into supramolecular assemblies rsc.org. The introduction of polar groups or specific recognition elements can transform these intermediates into precursors for molecules with tailored binding affinities or sensing capabilities.

    Asymmetric Synthesis Applications through Controlled Epoxide Ring Opening

    The epoxide ring in this compound is a key stereogenic center, making its controlled opening a critical aspect for asymmetric synthesis. If the this compound precursor can be synthesized in an enantiomerically pure form, or if its epoxide ring opening can be performed enantioselectively, it provides a powerful route to chiral molecules. Enantioselective epoxidation of quinoline precursors or stereoselective ring-opening reactions of racemic oxireno[h]quinolines using chiral catalysts or reagents are central to this application. For instance, chiral Lewis acids or organocatalysts can mediate the regioselective and stereoselective opening of epoxides, yielding chiral alcohols or other functionalized products with high enantiomeric excess (ee) warwick.ac.uknih.govpku.edu.cn. The development of catalytic systems that control the stereochemical outcome of epoxide ring opening is an active area of research, aiming to produce enantiopure intermediates for pharmaceuticals and fine chemicals. While specific examples for "this compound" are not extensively detailed in the provided search results, the general principles of asymmetric epoxide opening are directly applicable to this class of compounds.

    Q & A

    Q. What are the primary synthetic routes for Oxireno[h]quinoline, and how do reaction conditions influence yield?

    this compound (C₉H₉NO) is typically synthesized via multi-step organic reactions, such as cyclization or substitution of pre-functionalized quinoline precursors. For example, bromination and trifluoromethylation steps are critical for introducing substituents . Key factors include:

    • Reagent selection : Oxidizing agents (e.g., m-chloroperbenzoic acid) or reducing agents (e.g., NaBH₄) can modulate stereochemistry .
    • Temperature control : Higher temperatures may favor ring closure but risk side reactions.
    • Yield optimization : Pilot small-scale reactions with HPLC monitoring are recommended to refine stoichiometric ratios .

    Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

    Structural elucidation relies on:

    • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and ring conformation .
    • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₉H₉NO = 147.18 g/mol) and fragmentation patterns .
    • X-ray crystallography : Resolves stereochemical ambiguities in the oxireno ring system .

    Q. What preliminary assays are used to evaluate this compound’s bioactivity?

    Initial screens include:

    • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
    • Dose-response curves : Data should be normalized to positive controls (e.g., doxorubicin for anticancer activity) .

    Advanced Research Questions

    Q. How can contradictory bioactivity data for this compound derivatives be resolved?

    Discrepancies often arise from:

    • Experimental variability : Standardize assays (e.g., fixed incubation times, cell passage numbers) .
    • Structural impurities : Validate compound purity (>95%) via HPLC and repeat dose-response studies .
    • Mechanistic overlap : Use transcriptomic profiling (RNA-seq) to differentiate antimicrobial vs. cytotoxic pathways .

    Q. What computational methods are suitable for modeling this compound’s reactivity?

    Advanced approaches include:

    • Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites in the oxireno ring .
    • Molecular docking : Screens binding affinity with target proteins (e.g., DNA gyrase for antimicrobial activity) .
    • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

    Q. How can structure-activity relationships (SAR) guide the design of this compound analogs?

    SAR strategies involve:

    • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance electrophilicity .
    • Ring modification : Replace the oxireno moiety with epoxide or aziridine groups to compare reactivity .
    • Bioisosteric replacement : Swap the quinoline core with isoquinoline to evaluate scaffold-dependent effects .

    Q. What in vivo models are appropriate for validating this compound’s therapeutic potential?

    Preclinical studies require:

    • Rodent models : Assess pharmacokinetics (e.g., bioavailability, half-life) via IV/PO administration .
    • Toxicity screens : Monitor liver/kidney function markers (ALT, creatinine) over 14-day exposure .
    • Disease models : Use xenograft mice for anticancer efficacy or murine infection models for antimicrobial testing .

    Data Analysis and Reproducibility

    Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?

    Apply:

    • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .
    • ANOVA with post-hoc tests : Compare treatment groups while controlling for batch effects .
    • Meta-analysis : Aggregate data from independent studies to resolve variability .

    Q. How can researchers ensure reproducibility in this compound synthesis?

    Critical steps include:

    • Detailed protocols : Document reaction times, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization) .
    • Open-data practices : Share raw NMR/MS files via repositories like Zenodo .
    • Collaborative validation : Cross-verify results with independent labs using identical starting materials .

    Ethical and Safety Considerations

    Q. What safety protocols are essential when handling this compound in the lab?

    • Hazard assessment : Review SDS for toxicity data (e.g., mutagenicity risks) .
    • Containment : Use fume hoods for volatile intermediates and PPE (gloves, goggles) during synthesis .
    • Waste disposal : Neutralize reactive byproducts (e.g., quench excess oxidizing agents) before disposal .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.